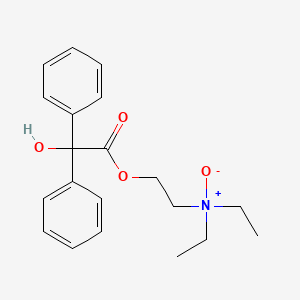

Benactyzine N-Oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO4 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N,N-diethyl-2-(2-hydroxy-2,2-diphenylacetyl)oxyethanamine oxide |

InChI |

InChI=1S/C20H25NO4/c1-3-21(24,4-2)15-16-25-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3 |

InChI Key |

JGFWXKYTIXANAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Benactyzine N Oxide

Strategies for the Synthesis of Benactyzine (B1667973) N-Oxide

The synthesis of Benactyzine N-Oxide primarily involves the direct oxidation of the tertiary amine group in benactyzine. The choice of oxidizing agent and reaction conditions is crucial to achieve high yields and avoid side reactions, especially considering the sterically hindered nature of the tertiary amine and the presence of a hydroxyl group in the benactyzine molecule.

Directed N-Oxidation Methodologies

The direct oxidation of tertiary amines is a well-established method for the synthesis of N-oxides. thieme-connect.de Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. For a sterically hindered tertiary amine like benactyzine, stronger oxidizing agents or catalysts may be required to achieve efficient conversion.

The general reaction for the N-oxidation of benactyzine can be represented as follows:

Benactyzine + [O] → Benactyzine N-Oxide

The selection of the oxidant is critical. While hydrogen peroxide is a green and atom-economical choice, its reaction with tertiary amines can be slow and may require elevated temperatures or catalysts. researchgate.net Peroxy acids like m-CPBA are highly effective for N-oxidation and often proceed at low temperatures, which can help to minimize degradation of the starting material or product. thieme-connect.de

Table 1: Comparison of Common Oxidizing Agents for Tertiary Amine N-Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Potential Challenges for Benactyzine |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst (e.g., selenium dioxide, methyltrioxorhenium) | Environmentally benign, inexpensive | Slow reaction rates with sterically hindered amines, potential for side reactions at the hydroxyl group |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane, chloroform), low temperatures (0 °C to rt) | High efficiency, mild reaction conditions | Stoichiometric waste (m-chlorobenzoic acid), potential for over-oxidation |

Exploration of Novel Synthetic Routes for N-Oxide Formation

Beyond classical oxidation methods, research into novel synthetic routes for N-oxide formation continues. These routes often aim to improve selectivity, reduce waste, and employ milder reaction conditions. For a substrate like benactyzine, methods that offer high selectivity for the tertiary amine in the presence of a hydroxyl group are particularly valuable. Catalytic systems, such as those based on flavins or metal complexes, have shown promise for the selective oxidation of amines. researchgate.net For instance, flavin-catalyzed oxidations with hydrogen peroxide can proceed under mild conditions and exhibit high selectivity. researchgate.net

Furthermore, electrochemical methods represent a newer frontier for N-oxide synthesis, offering a reagent-free approach to oxidation. researchgate.net While not yet widely applied to complex molecules like benactyzine, the principles of electrochemical oxidation could be adapted for this purpose.

Asymmetric Synthesis Approaches to Chiral N-Oxide Intermediates

Benactyzine itself is a chiral molecule, though it is typically used as a racemate. The nitrogen atom in Benactyzine N-Oxide is a stereocenter, meaning that the N-oxide can exist as a pair of enantiomers. Asymmetric synthesis of chiral N-oxides is an area of growing interest, as the chirality at the nitrogen can influence the biological activity of the molecule.

Approaches to asymmetric N-oxidation often involve the use of chiral oxidizing agents or catalysts. Chiral peroxy acids or the use of a stoichiometric chiral auxiliary on the substrate are potential strategies. More elegantly, catalytic asymmetric methods using chiral metal complexes or organocatalysts are being developed. These catalysts can create a chiral environment around the nitrogen atom during the oxidation step, leading to the preferential formation of one enantiomer.

Derivatization and Functionalization of Benactyzine N-Oxide

The presence of the N-oxide moiety in Benactyzine N-Oxide introduces new possibilities for chemical modification, allowing for the synthesis of a variety of analogs for further study.

Synthesis of Benactyzine N-Oxide Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of Benactyzine N-Oxide is a key strategy for investigating structure-activity relationships (SAR). By systematically modifying the structure of the molecule and evaluating the effects on its biological activity, researchers can identify key structural features responsible for its pharmacological effects.

Potential modifications to the Benactyzine N-Oxide scaffold for SAR studies could include:

Variation of the N-Alkyl Groups: Replacing the ethyl groups with other alkyl or functionalized alkyl groups could probe the steric and electronic requirements at the nitrogen center.

Modification of the Phenyl Rings: Introduction of substituents on the phenyl rings of the benzilate moiety could influence the molecule's interaction with its biological target.

Ester Modification: Altering the ester linkage, for example, by replacing it with an amide or ether, would significantly change the chemical properties of the molecule.

Table 2: Proposed Analogs of Benactyzine N-Oxide for SAR Studies

| Analog Type | Rationale for Synthesis | Potential Synthetic Approach |

|---|---|---|

| N-Alkyl Variants (e.g., N-methyl, N-propyl) | To investigate the influence of steric bulk at the nitrogen on activity. | Synthesis of the corresponding N-alkyl benactyzine analog followed by N-oxidation. |

| Substituted Phenyl Analogs (e.g., 4-chloro, 4-methoxy) | To explore the electronic and steric effects of substituents on the aromatic rings. | Synthesis of benactyzine analogs from substituted benzilic acids, followed by N-oxidation. |

The systematic synthesis and biological evaluation of such analogs would provide valuable insights into the pharmacophore of Benactyzine N-Oxide and could lead to the discovery of new compounds with improved therapeutic profiles.

Transformations of the N-Oxide Group to Other Functionalities

The N-oxide functional group is a versatile moiety that can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. While specific research on the transformations of the N-oxide group in Benactyzine N-Oxide is not extensively documented in publicly available literature, the general reactivity of tertiary amine N-oxides provides a framework for potential synthetic pathways. These transformations typically involve reactions such as reductions to the corresponding tertiary amine, and rearrangements like the Polonovski, Cope, and Meisenheimer reactions.

Reduction of the N-Oxide Group

One of the most fundamental transformations of an N-oxide is its reduction back to the parent tertiary amine. This deoxygenation reaction can be accomplished using a variety of reducing agents. While specific conditions for Benactyzine N-Oxide are not detailed in the available literature, general methods for the reduction of tertiary amine N-oxides are well-established.

Commonly employed reducing agents and their general applicability are summarized in the table below. The choice of reagent often depends on the desired selectivity and the presence of other functional groups in the molecule.

| Reducing Agent Category | Specific Examples | General Reaction Conditions | Potential Products from Benactyzine N-Oxide |

| Phosphorus-Based Reagents | Triphenylphosphine (PPh₃) | Typically requires heating in a suitable solvent. | Benactyzine |

| Sulfur-Based Reagents | Sodium dithionite (B78146) (Na₂S₂O₄) | Often carried out in a biphasic system (e.g., water/dichloromethane) at room temperature. | Benactyzine |

| Catalytic Hydrogenation | H₂ with a metal catalyst (e.g., Pd/C, PtO₂) | Performed under a hydrogen atmosphere in a suitable solvent. | Benactyzine |

| Metals | Zinc dust in acetic acid | Can be an effective method for deoxygenation. | Benactyzine |

Rearrangement Reactions

Tertiary amine N-oxides can undergo several characteristic rearrangement reactions that lead to the formation of new carbon-nitrogen and carbon-oxygen bonds, thereby enabling the introduction of different functionalities.

The Polonovski Reaction: This reaction typically occurs when a tertiary N-oxide is treated with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. organicreactions.org The reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or undergo further reactions to yield an enamine or an N-acyl secondary amine and an aldehyde. organicreactions.orgresearchgate.net For Benactyzine N-Oxide, a potential Polonovski reaction could lead to the formation of an N-dealkylated derivative.

The Cope Elimination: This is an intramolecular syn-elimination reaction that occurs upon heating a tertiary N-oxide containing at least one β-hydrogen atom. jk-sci.comnrochemistry.comorganic-chemistry.org The products are an alkene and a hydroxylamine (B1172632). wikipedia.org The reaction proceeds through a five-membered cyclic transition state. nrochemistry.comwikipedia.org The applicability of this reaction to Benactyzine N-Oxide would depend on the stereochemical requirements and the accessibility of β-hydrogens on the ethyl groups attached to the nitrogen.

The Meisenheimer Rearrangement: This rearrangement involves the thermal conversion of certain tertiary amine N-oxides, particularly those with allylic or benzylic substituents on the nitrogen, into O-allyl or O-benzyl hydroxylamine derivatives. wikipedia.orgsynarchive.com This reaction proceeds via a nih.govnih.gov-sigmatropic shift for allylic systems and a organicreactions.orgnih.gov-rearrangement for benzylic systems. wikipedia.org Given the structure of Benactyzine N-Oxide (with ethyl groups on the nitrogen), the classic Meisenheimer rearrangement is not expected to be a primary transformation pathway.

The following table summarizes these potential rearrangement reactions and the hypothetical products that could be formed from Benactyzine N-Oxide. It is crucial to note that these are based on the general reactivity of N-oxides, and specific experimental validation for Benactyzine N-Oxide is lacking in the reviewed literature.

| Reaction Name | Typical Reagents | General Mechanism | Hypothetical Product(s) from Benactyzine N-Oxide |

| Polonovski Reaction | Acetic anhydride, Trifluoroacetic anhydride | Formation of an iminium ion intermediate followed by nucleophilic attack or elimination. | N-de-ethylated benactyzine derivative and acetaldehyde. |

| Cope Elimination | Heat | Intramolecular syn-elimination via a five-membered cyclic transition state. | Ethene and N-ethyl-N-(2-(benziloyloxy)ethyl)hydroxylamine. |

| Meisenheimer Rearrangement | Heat | organicreactions.orgnih.gov or nih.govnih.gov-sigmatropic rearrangement. | Not a likely pathway for Benactyzine N-Oxide due to the absence of allylic or benzylic groups on the nitrogen. |

Metabolism and Biotransformation Pathways of Benactyzine N Oxide

Enzymatic Formation of Benactyzine (B1667973) N-Oxide

The conversion of the tertiary amine group in benactyzine to its corresponding N-oxide is a common metabolic pathway for many xenobiotics containing such functionalities. youtube.com This N-oxidation reaction is primarily catalyzed by two major enzyme superfamilies located in the endoplasmic reticulum of hepatocytes and other tissues: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) system. optibrium.comupol.cz

Flavin-containing monooxygenases are a critical family of enzymes involved in the Phase I metabolism of a wide array of soft nucleophiles, which include compounds containing nitrogen or sulfur atoms. nih.govcore.ac.uk FMOs catalyze the oxygenation of numerous therapeutic drugs, pesticides, and other foreign chemicals. core.ac.uk Unlike the CYP system, the catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate in the absence of a substrate, allowing the enzyme to exist in an activated state ready to oxidize any suitable nucleophile that enters the active site. core.ac.uk

Tertiary amines, such as the one present in the benactyzine molecule, are classic substrates for FMOs. nih.gov The N-oxidation reaction catalyzed by FMOs typically results in metabolites that are more polar and thus more readily excretable. core.ac.uk The primary isoform in the adult human liver, FMO3, is responsible for the N-oxidation of many drugs. nih.gov Given the chemical structure of benactyzine, it is highly probable that FMOs play a significant role in its conversion to Benactyzine N-Oxide.

| Characteristic | Description | Relevance to Benactyzine N-Oxide Formation |

|---|---|---|

| Enzyme Family | Flavin-Containing Monooxygenases (EC 1.14.13.8) | A key enzyme system for Phase I metabolism. |

| Primary Substrates | Soft nucleophiles (Nitrogen- and Sulfur-containing compounds). nih.gov | Benactyzine contains a tertiary amine, a typical FMO substrate. |

| Catalytic Mechanism | Forms a stable hydroperoxyflavin intermediate prior to substrate binding. core.ac.uk | This mechanism allows for a broad substrate range. |

| Major Human Isoform | FMO3 in the adult liver. nih.gov | Likely the primary FMO isoform involved in benactyzine N-oxidation. |

| Outcome of Reaction | Increases polarity and water solubility of the substrate, facilitating excretion. core.ac.uk | Formation of Benactyzine N-Oxide is a detoxification and elimination pathway. |

The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is the most significant enzyme system involved in Phase I drug metabolism. nih.govnih.gov These enzymes are responsible for metabolizing the majority of drugs in clinical use. CYPs catalyze a wide variety of oxidative reactions, including N-oxidation, although they are more commonly associated with carbon hydroxylation, dealkylation, and heteroatom oxidation. nih.gov

Several CYP isoforms, such as those in the CYP1, CYP2, and CYP3 families, are known to N-oxidize tertiary amines. nih.gov The contribution of CYPs relative to FMOs in the N-oxidation of a specific substrate can vary depending on the compound and species. For some drugs, both enzyme systems contribute to the formation of N-oxide metabolites. Therefore, it is plausible that in addition to FMOs, certain CYP enzymes also contribute to the metabolic N-oxidation of benactyzine to form Benactyzine N-Oxide.

To investigate the metabolic pathways of drug candidates, in vitro studies are essential. Human liver microsomes are a standard tool for these studies as they are subcellular fractions that contain a high concentration of the major drug-metabolizing enzymes, including both CYPs and FMOs.

Incubating a drug substance like benactyzine with hepatic microsomes in the presence of necessary cofactors (such as NADPH) allows researchers to identify the resulting metabolites, including N-oxides. Such experiments can determine the metabolic stability of the compound and characterize the enzymes responsible for its biotransformation. By using specific chemical inhibitors or antibodies for different enzyme families, or by using recombinant enzymes expressing a single CYP or FMO isoform, the relative contribution of each enzyme to the formation of Benactyzine N-Oxide can be elucidated.

Further Biotransformation of Benactyzine N-Oxide

Following its formation, Benactyzine N-Oxide is not necessarily the final metabolic product. It can undergo further Phase I reactions, such as hydrolysis, or be subjected to Phase II conjugation reactions to facilitate its elimination from the body.

Benactyzine is an ester of benzilic acid and 2-(diethylamino)ethanol (B1670525). A crucial metabolic pathway for ester-containing drugs is hydrolysis, a reaction catalyzed by various esterase enzymes present in the plasma, liver, and other tissues. This reaction would cleave the ester bond in benactyzine, yielding its constituent alcohol (2-diethylaminoethanol) and carboxylic acid (benzilic acid).

It is highly probable that Benactyzine N-Oxide is also a substrate for these esterases. The hydrolysis would result in benzilic acid and the N-oxide of 2-(diethylamino)ethanol. This hydrolytic cleavage represents a significant pathway in the biotransformation and detoxification of both the parent drug and its N-oxide metabolite. The concept of benactyzine esters undergoing hydrolysis is supported by research on mutual prodrugs designed to release benactyzine in the brain.

Phase II metabolism involves the conjugation of a drug or its metabolites with endogenous polar molecules, which significantly increases their water solubility and promotes excretion. These reactions are considered true detoxification pathways. The products of Phase I metabolism, including hydroxylated metabolites or the products of hydrolysis, often serve as substrates for Phase II enzymes. youtube.com

The primary products of benactyzine hydrolysis, benzilic acid and 2-(diethylamino)ethanol (or its N-oxide), possess functional groups (-COOH and -OH, respectively) that are amenable to conjugation. Common Phase II reactions include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major conjugation pathway for compounds with hydroxyl, carboxyl, or amino groups.

Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs). This is common for phenols and alcohols.

Amino Acid Conjugation: Carboxylic acid-containing metabolites, such as benzilic acid, can be conjugated with amino acids like glycine.

Therefore, the metabolites of Benactyzine N-Oxide, particularly after hydrolysis, are likely to undergo these conjugation reactions to form highly polar, inactive products that are readily eliminated in the urine or bile.

| Reaction | Enzyme Family | Endogenous Substrate | Functional Group Targeted | Potential Benactyzine Metabolite Substrate |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | -OH, -COOH, -NH2, -SH | 2-(diethylamino)ethanol, Benzilic acid |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | -OH, -NH2 | 2-(diethylamino)ethanol |

| Amino Acid Conjugation | N-acyltransferases | Glycine, Glutamine, etc. | -COOH | Benzilic acid |

| Methylation | Methyltransferases (MTs) | S-adenosylmethionine (SAM) | -OH, -NH2, -SH | Potentially 2-(diethylamino)ethanol |

Characterization of Downstream Metabolites of Benactyzine N-Oxide

As of the current date, there is no available scientific literature that characterizes the downstream metabolites of Benactyzine N-Oxide. The metabolic pathways of this compound have not been a subject of published research, and therefore, no data on its metabolites, their chemical structures, or their pharmacological activity has been reported.

Pharmacology and Molecular Mechanisms of Benactyzine N Oxide Preclinical

Investigation of Molecular Targets and Ligand-Receptor Interactions

Detailed studies specifically characterizing the molecular targets and ligand-receptor interactions of Benactyzine (B1667973) N-Oxide are scarce. However, insights can be drawn from the well-established pharmacology of benactyzine and the known effects of N-oxidation on drug activity.

Receptor Binding Assays for Benactyzine N-Oxide

In the absence of direct binding data for Benactyzine N-Oxide, the binding profile of the parent compound, benactyzine, at various receptors provides a foundational context. Benactyzine primarily acts on muscarinic acetylcholine (B1216132) receptors and has also been investigated for its effects at nicotinic acetylcholine receptors. patsnap.comnih.gov

Table 1: Receptor Binding Profile of the Parent Compound, Benactyzine

| Receptor | Action | Species | Findings |

| Muscarinic Acetylcholine Receptors | Antagonist | Human | Blocks the action of acetylcholine, contributing to its anticholinergic effects. patsnap.compatsnap.com |

| Nicotinic Acetylcholine Receptor (nAChR) | Noncompetitive Inhibitor | Torpedo californica / BC3H-1 muscle cells | Diminishes maximal carbamylcholine-elicited sodium influx without shifting the agonist concentration for half-maximal activation (Kact). It shows a higher affinity for the desensitized state of the receptor. nih.gov |

It is important to note that these data pertain to benactyzine, and the N-oxidation could significantly modify the receptor affinity and selectivity profile.

Modulation of Neurotransmitter Systems by N-Oxides

The direct effects of Benactyzine N-Oxide on neurotransmitter systems have not been specifically elucidated. The parent compound, benactyzine, exerts its influence primarily through the cholinergic system by blocking muscarinic receptors. patsnap.com N-oxides of other psychoactive compounds have been shown to modulate neurotransmitter systems. For example, clozapine (B1669256) N-oxide is an agonist at designer receptors exclusively activated by designer drugs (DREADDs) and also acts as a dopamine (B1211576) antagonist and a selective muscarinic M4 receptor agonist. targetmol.com

The formation of an N-oxide metabolite generally increases the polarity of a compound, which may affect its ability to cross the blood-brain barrier and its interaction with central neurotransmitter systems. nih.govacs.org N-oxides of some antidepressant drugs, like amitriptyline (B1667244), have been reported to exhibit a faster onset of action and fewer anticholinergic side effects, suggesting a modified interaction with neurotransmitter systems compared to the parent amine. nih.govacs.org

Enzyme Inhibition and Activation Studies with Benactyzine N-Oxide

There is a lack of specific studies on the inhibition or activation of enzymes by Benactyzine N-Oxide. The metabolism of benactyzine to its N-oxide form is likely catalyzed by flavin-containing monooxygenases (FMOs), similar to other tertiary amine drugs like benzydamine (B159093). vulcanchem.comnih.gov In vitro studies on related compounds suggest that this N-oxidation is a key metabolic pathway. vulcanchem.com

The parent compound, benactyzine, has been studied for its interaction with cholinesterases. Specifically, it acts as a competitive inhibitor of butyrylcholinesterase (BChE). echemi.com

Table 2: Inhibition of Butyrylcholinesterase (BChE) by Benactyzine

| Compound | Enzyme | Inhibition Type | K_i Value | Source |

| Benactyzine hydrochloride | Butyrylcholinesterase (BChE) | Competitive | 0.01 mM | medchemexpress.com |

Whether Benactyzine N-Oxide retains or modifies this inhibitory activity towards BChE or interacts with other enzymes like monoamine oxidase (MAO) is currently unknown. medchemexpress.commayoclinic.org Some N-oxide compounds have been investigated as inhibitors of various enzymes, but this is highly structure-dependent. nih.gov

Cellular and Subcellular Effects of Benactyzine N-Oxide

The cellular and subcellular effects of Benactyzine N-Oxide remain largely uninvestigated. The biological activity is often inferred from the actions of its parent compound.

In Vitro Cellular Assays for Biological Activity

Specific in vitro cellular assay data for Benactyzine N-Oxide is not available in published literature. Such assays are crucial for determining the biological activity and mechanism of action of a compound. google.comgoogle.com For the parent compound, benactyzine, in vitro studies have been conducted to assess its effects on cellular responses mediated by acetylcholine receptors. For instance, studies on BC3H-1 muscle cells demonstrated that benactyzine inhibits sodium influx stimulated by carbamylcholine, a nicotinic receptor agonist. nih.gov

The N-oxidation of drugs can lead to different cellular activities. For example, N-oxides of some compounds are developed as hypoxia-activated prodrugs for cancer therapy, where they are reduced in hypoxic environments to release the active cytotoxic agent. nih.govacs.org Whether Benactyzine N-Oxide has any distinct cellular activities apart from those of its parent compound requires further investigation.

Mechanisms of Action in Preclinical Models

There are no dedicated preclinical studies describing the mechanism of action of Benactyzine N-Oxide. The preclinical effects of the parent compound, benactyzine, are attributed to its anticholinergic and potential anti-glutamatergic properties. nih.gov It has been studied in animal models for its effects on the central nervous system, including its potential to counteract the effects of organophosphate poisoning. nih.gov

The introduction of an N-oxide group can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially leading to a different mechanism of action or a modified side-effect profile. nih.govacs.org For example, N-oxides can have altered membrane permeability, which would affect their distribution and access to target sites within the body. nih.govacs.org Without specific preclinical models studying Benactyzine N-Oxide, its precise mechanism of action remains speculative.

Differential Activity Compared to Benactyzine and Other Analogs

Benactyzine N-Oxide is a primary metabolite of benactyzine, a tertiary amine with established anticholinergic properties. patsnap.com The study of Benactyzine N-Oxide is essential for understanding the complete pharmacological and metabolic profile of its parent compound. However, specific preclinical data on the N-oxide derivative itself is limited in publicly available scientific literature. Consequently, much of its differential activity must be inferred from the established principles of drug metabolism and by comparing it to its parent compound and the N-oxides of analogous drugs.

Metabolic Formation and Physicochemical Differences

The transformation of benactyzine to Benactyzine N-Oxide involves the oxidation of the tertiary amine group. For structurally related compounds, this metabolic pathway is often mediated by the flavin-containing monooxygenase (FMO) system in the liver. nih.govnih.gov For instance, studies on other anticholinergic agents like atropine (B194438) and hyoscine (scopolamine) have identified N-oxides as metabolites following incubation with liver microsomes. nih.gov

The introduction of an oxygen atom to the nitrogen in the diethylaminoethyl group fundamentally alters the molecule's physicochemical properties. This N-oxidation process typically leads to:

Increased Polarity: The N-oxide metabolite is significantly more polar and water-soluble than the parent tertiary amine.

Reduced Lipophilicity: The increased polarity corresponds to a decrease in lipophilicity. This change is expected to drastically reduce the molecule's ability to cross the blood-brain barrier (BBB), thereby limiting its access to the central nervous system (CNS).

Comparative Pharmacological Activity

Benactyzine (Parent Compound): Benactyzine exerts its effects through multiple mechanisms. It is a known muscarinic acetylcholine receptor antagonist, which is the basis for its anticholinergic effects. patsnap.comncats.io Beyond its antagonism at muscarinic receptors, benactyzine is also a competitive inhibitor of butyrylcholinesterase (BChE) and possesses anti-glutamatergic properties, which contributes to its use as an antidote in organophosphate poisoning. nih.govnih.govopcw.org In experimental models, benactyzine has demonstrated the ability to stop seizures more effectively than diazepam in some contexts. opcw.org

Benactyzine N-Oxide: Direct pharmacological data, such as receptor binding affinities (Ki) or functional inhibition constants (IC50) for Benactyzine N-Oxide, are not well-documented in peer-reviewed research. However, based on structure-activity relationships and data from analogous compounds, a significantly different pharmacological profile is anticipated.

Anticholinergic Activity: The N-oxidation of tertiary amine-containing anticholinergics generally leads to a substantial decrease in potency. For example, the N-oxide metabolite of chlorpromazine (B137089) is known to be much less pharmacologically active than the parent drug. umich.edu The altered electronic and steric nature of the nitrogen atom in Benactyzine N-Oxide would likely diminish its binding affinity for muscarinic receptors. Furthermore, its reduced ability to penetrate the CNS would mean a significant reduction in central anticholinergic effects compared to benactyzine. patsnap.com

Enzyme Inhibition: Benactyzine is a competitive inhibitor of human serum BChE. nih.gov It is plausible that the N-oxide metabolite would have a different inhibitory profile, though specific kinetic studies are lacking. For comparison, Galanthamine N-Oxide, a metabolite of another cholinergic agent, retains the ability to inhibit acetylcholinesterase, although its potency relative to the parent compound is a critical factor. medchemexpress.com

Data Table: Preclinical Pharmacological Data for Benactyzine (Parent Compound)

| Parameter | Value | Species/System | Description | Reference |

| Ki (BChE) | 0.01 mM | Human Serum | Inhibition constant for butyrylcholinesterase. | nih.govmedchemexpress.com |

| Mechanism | Muscarinic Antagonist | - | Blocks muscarinic acetylcholine receptors. | patsnap.comncats.io |

| Mechanism | Anti-NMDA Compound | - | Exhibits anti-glutamatergic properties. | nih.gov |

Structure Activity Relationship Sar Studies of Benactyzine N Oxide and Its Analogs

Impact of N-Oxidation on Biological Activity Profiles

The introduction of an oxygen atom to the tertiary nitrogen of benactyzine (B1667973) significantly alters its physicochemical and biological properties. vulcanchem.com N-oxidation generally increases polarity and water solubility while reducing the basicity of the nitrogen atom. This can have profound effects on how the molecule interacts with biological systems.

One of the most significant impacts of N-oxidation is the potential reduction of adverse effects associated with the parent compound. For many drugs containing a basic tertiary amine, a major liability is the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiac arrhythmias. Research has shown that converting the basic amine to an N-oxide can dramatically reduce hERG activity while maintaining the desired pharmacological potency. google.com The N-oxide functional group, being less basic and bulkier, is believed to have a lower affinity for the hERG channel. google.com

The parent compound, benactyzine, acts as an anticholinergic agent. drugbank.com Its activity is derived from its structural similarity to acetylcholine (B1216132), allowing it to bind to muscarinic receptors without activating them. The N-oxidation of the diethylamino group in benactyzine would likely modulate this anticholinergic activity. As a metabolite, Benactyzine N-Oxide may have an altered pharmacokinetic profile compared to benactyzine. vulcanchem.com In studies of analogous compounds like benzotriazine N-oxides, the presence and number of N-oxide groups are critical for biological activity; for instance, certain di-N-oxides showed significant DNA-damaging effects under anoxic conditions, whereas the corresponding mono-N-oxide was inactive. nih.gov This highlights that N-oxidation is not merely a minor modification but can be a fundamental switch for a specific biological outcome.

Table 1: Comparison of General Properties of a Tertiary Amine vs. its N-Oxide

| Property | Tertiary Amine (e.g., Benactyzine) | N-Oxide (e.g., Benactyzine N-Oxide) |

| Polarity | Lower | Higher |

| Basicity | More Basic | Less Basic |

| hERG Affinity | Potential for high affinity | Generally reduced affinity google.com |

| Metabolic Role | Parent Drug | Often a metabolite vulcanchem.com |

Elucidation of Key Structural Features for Desired Pharmacological Effects

The pharmacological profile of benactyzine is dictated by two primary structural components: the bulky benzilate group (diphenylhydroxyacetic acid) and the diethylaminoethyl ester side chain.

Benzilate Moiety : This large, hydrophobic group is crucial for binding to the target receptor, likely through van der Waals and hydrophobic interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor.

Diethylaminoethyl Chain : The tertiary amine in this chain is typically protonated at physiological pH, allowing it to form an ionic bond with an anionic site on the receptor, a key interaction for many anticholinergic agents.

N-oxidation directly modifies the diethylaminoethyl moiety. The resulting N-oxide group is polar and less basic. This change is expected to weaken or eliminate the ionic interaction with the receptor. Furthermore, the addition of the oxygen atom increases the steric bulk around the nitrogen, which could hinder the molecule from fitting into the binding pocket in the same way as the parent compound. Therefore, the key structural feature for the altered pharmacological effects of Benactyzine N-Oxide is the N-O bond itself, which modulates the electronic and steric properties of the crucial amino side chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Oxides

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for Benactyzine N-Oxide are not available in the literature, studies on other N-oxides provide a framework for how such models are developed. nih.govresearchgate.net

QSAR models rely on calculating various physicochemical descriptors for a set of molecules and correlating them with experimentally determined biological activities. For N-oxide compounds, relevant descriptors often relate to their electronic character, hydrophobicity, and size.

A study on benzotriazine di-N-oxide analogs found strong correlations between certain biological properties and the polarographic half-wave reduction potential (E1/2), a measure of electron affinity. nih.gov Key findings from this analogous series include:

Hypoxic Cytotoxicity : This activity was positively correlated with the electron affinity (E1/2) of the N-oxide.

Stimulation of Oxygen Consumption : This was also positively correlated with E1/2. nih.gov

These correlations suggest that the biological mechanism of these N-oxides is linked to their ability to accept electrons. Other common descriptors used in QSAR models that would be relevant for Benactyzine N-Oxide analogs include LogP (hydrophobicity), molar refractivity (a measure of volume and polarizability), and quantum chemical descriptors like electrostatic potential and orbital energies. nih.govnih.gov

Table 2: Example of Physicochemical Descriptors and Their Correlation with Biological Outcomes in Analogous N-Oxides

| Physicochemical Descriptor | Definition | Correlated Biological Outcome (Example: Benzotriazine di-N-oxides) | Reference |

| E1/2 (Half-wave potential) | Measure of the compound's electron affinity. | Positive correlation with hypoxic cytotoxicity. | nih.gov |

| LogP | Measure of lipophilicity/hydrophobicity. | Often correlated with membrane permeability and interaction with hydrophobic pockets. | nih.gov |

| Molar Refractivity (MR) | Measure of molecular volume and polarizability. | Often correlated with steric interactions at a receptor binding site. | nih.gov |

| Electrostatic Fields | Describes the charge distribution on the molecule's surface. | Correlated with electrostatic interactions with the biological target. | nih.gov |

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new, unsynthesized analogs. The process involves creating a library of virtual Benactyzine N-Oxide analogs with various substitutions on the phenyl rings or modifications to the ethyl groups. The physicochemical descriptors for these virtual compounds are then calculated and fed into the QSAR equation to estimate their activity.

For example, a QSAR model for benzodiazepines was successfully developed to predict their binding affinity to GABA-A receptors. nih.govucl.ac.uk This model, based on descriptors like the positioning of hydrogen bond acceptors and aromatic rings, allowed for the rapid estimation of the activity of new compounds. nih.gov A similar approach for Benactyzine N-Oxide analogs would enable the prioritization of synthetic targets, focusing on derivatives predicted to have the most desirable pharmacological profiles. This predictive capability is a cornerstone of modern drug design, saving significant time and resources.

Stereochemical Considerations in N-Oxide Activity

Stereochemistry can play a critical role in the activity of N-oxides. The parent benactyzine molecule possesses a chiral center at the carbon atom bonded to the two phenyl rings, the hydroxyl group, and the carboxyl group. This means benactyzine exists as a pair of enantiomers.

The process of N-oxidation does not affect this existing chiral center. However, it introduces a new functional group whose spatial orientation relative to the rest of the molecule can influence receptor interaction. The nitrogen atom in an N-oxide can itself be a stereocenter if the three substituents attached to it are different. In Benactyzine N-Oxide, the nitrogen is attached to two identical ethyl groups and the ethyl-benzilate moiety, meaning the nitrogen atom itself is not a stable chiral center.

Molecular Modeling and Computational Studies of Benactyzine N Oxide

Conformational Analysis and Energetic Profiles of Benactyzine (B1667973) N-Oxide

Conformational analysis is a critical step in computational drug design, aimed at identifying the low-energy, three-dimensional arrangements (conformations) a molecule can adopt. These preferred conformations are crucial for understanding how a molecule interacts with its biological target.

Molecular Docking Simulations of Benactyzine N-Oxide with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is fundamental for understanding the basis of molecular recognition.

No specific molecular docking studies for Benactyzine N-Oxide are available in the reviewed literature. As Benactyzine is a known anticholinergic agent that acts on muscarinic acetylcholine (B1216132) receptors, it is plausible that any future docking studies of its N-oxide metabolite would also focus on these receptors. echemi.comwikipedia.org

Docking simulations aim to predict the binding mode (the specific orientation and conformation of the ligand in the receptor's binding site) and to estimate the binding affinity (often as a docking score or binding energy). A lower binding energy generally indicates a more stable and potent interaction. Without experimental or computational data, it is not possible to present a table of binding affinities for Benactyzine N-Oxide.

A key outcome of docking studies is the identification of specific amino acid residues within the receptor that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the ligand. These interactions are vital for stabilizing the ligand-receptor complex. For Benactyzine N-Oxide, the polar N-oxide group and the hydroxyl group would be expected to be key sites for forming hydrogen bonds with receptor residues. nih.gov However, without specific docking studies, the key interacting residues remain unidentified.

Molecular Dynamics Simulations to Investigate Ligand-Target Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by docking. By simulating the movements of atoms over a period, researchers can verify if the ligand remains stably bound in the active site.

There are no published molecular dynamics simulation studies for Benactyzine N-Oxide complexed with any biological receptor. Such a study would be a logical follow-up to molecular docking to confirm the stability of the predicted binding pose and to analyze the flexibility of the complex.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure, properties, and reactivity of molecules from first principles. These methods can determine properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are fundamental to a molecule's behavior and interactions. The N-oxide functional group is known to be highly polar and can act as a strong hydrogen bond acceptor, properties that can be quantified through quantum calculations. acs.org

A review of the literature found no specific quantum chemical calculations performed for Benactyzine N-Oxide. These calculations would be valuable for understanding its reactivity and for parameterizing the molecule for use in classical simulations like molecular dynamics.

Virtual Screening and Design of Novel N-Oxide Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. It can be used to discover new drug candidates or to design novel analogs of a known active molecule to improve its properties.

There is no evidence of virtual screening campaigns being conducted to design or identify novel analogs based on the Benactyzine N-Oxide scaffold. Such a study would typically use the structure of Benactyzine N-Oxide as a starting point to search for chemically similar compounds with potentially improved affinity, selectivity, or pharmacokinetic properties.

Advanced Analytical Methodologies for Benactyzine N Oxide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating Benactyzine (B1667973) N-Oxide from complex mixtures, such as biological matrices. The choice of technique depends on the specific analytical goal, whether it is assessing purity, quantifying the compound, or separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is considered the "gold standard" for the quantification of N-oxide metabolites in biological samples. vulcanchem.com This technique is crucial for establishing the purity and verifying the identity of Benactyzine N-Oxide. Method validation involves optimizing chromatographic conditions to achieve clear separation from the parent drug, Benactyzine, and any other related metabolites. vulcanchem.com Typically, reverse-phase HPLC is used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. emblasproject.org The specificity of an HPLC method is paramount, ensuring that the detector signal corresponds exclusively to the compound of interest. wdh.ac.id Combining HPLC with a mass spectrometer provides a highly specific detection method, confirming the homogeneity of the chromatographic peak by analyzing the mass spectrum across its elution profile. wdh.ac.id

Table 1: Illustrative HPLC Parameters for Benactyzine N-Oxide Analysis

| Parameter | Specification | Purpose | Citation |

|---|---|---|---|

| Column | Acclaim™ RSLC 120 C18 (100 x 2.1 mm, 2.2 µm) | Provides high-resolution separation of the analyte from matrix components. | emblasproject.org |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing 0.01% TFA) | Allows for the effective elution and separation of compounds with varying polarities. | google.com |

| Detector | Mass Spectrometry (MS) or UV Spectrophotometry | Ensures specific and sensitive detection and quantification of the N-oxide. | vulcanchem.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the retention time and resolution of the separation. | google.comoup.com |

Direct analysis of N-oxides by Gas Chromatography (GC) is often challenging due to their potential for thermal degradation. For instance, methaqualone-N-oxide has been shown to undergo thermal conversion back to its parent compound under typical GC conditions, which could lead to inaccurate quantification of the free drug. govinfo.gov A similar thermal lability can be anticipated for Benactyzine N-Oxide.

Therefore, GC applications for Benactyzine N-Oxide typically require prior chemical derivatization to create more volatile and thermally stable analogues. oup.com Techniques such as trimethylsilyl (B98337) (TMS) derivatization can be employed. oup.com GC coupled with Mass Spectrometry (GC-MS) is particularly useful for differentiating metabolic pathways. The addition of an oxygen atom to a parent drug results in a mass increase of 16 amu, which could indicate either N-oxidation or hydroxylation. oup.com By analyzing the fragmentation patterns of the derivatized metabolites, analysts can distinguish between these possibilities and specify the site of metabolic modification. oup.com

Table 2: Representative GC-MS Parameters for Metabolite Analysis

| Parameter | Specification | Purpose | Citation |

|---|---|---|---|

| Derivatization Agent | Trimethylsilyl (TMS) | To increase volatility and thermal stability of the N-oxide. | oup.com |

| Column | 5% Phenyl 95% Dimethylpolysiloxane (30 m x 0.25 mm) | Separates different derivatized metabolites based on their boiling points and polarity. | oup.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. | oup.com |

| Detector | Mass Spectrometer (Electron Impact or Chemical Ionization) | Provides mass information for structural identification and differentiation of metabolites. | oup.com |

Since Benactyzine possesses a chiral center, its N-oxide metabolite can also exist as optical isomers (enantiomers). These enantiomers may exhibit different biological activities. Chiral chromatography is a key technique used to separate and purify these individual enantiomers. google.com This is most commonly achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. google.comgoogle.com An alternative, though less direct, method involves forming diastereoisomeric salts by reacting the enantiomeric mixture with a chiral acid or base, and then separating these diastereomers using standard chromatographic techniques. google.com

Table 3: Techniques for Enantiomeric Separation of Benactyzine N-Oxide

| Technique | Description | Advantage | Citation |

|---|---|---|---|

| Chiral Stationary Phase (CSP) Chromatography | Uses a column containing a chiral material (e.g., Chiralpak) that selectively retains one enantiomer more than the other, allowing for their separation. | Direct separation of enantiomers without derivatization. | google.comgoogle.com |

| Diastereoisomeric Salt Formation | The enantiomeric mixture is reacted with a pure chiral resolving agent (e.g., (+)-tartaric acid) to form diastereomers, which have different physical properties and can be separated by standard HPLC. | Does not require a specialized chiral column. | google.com |

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing critical information about a compound's molecular weight and structure. When coupled with chromatographic separation, it becomes an indispensable tool for metabolite identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and its metabolites. researchgate.net In the context of metabolomics, HRMS is used for the non-targeted screening of metabolites in complex biological fluids. nih.gov This approach allows for the identification of a wide range of metabolites of Benactyzine, including hydroxylation products, N-dealkylation products, and Benactyzine N-Oxide itself, without prior knowledge of their existence. nih.gov By comparing samples incubated with active liver microsomes to inactivated controls, multivariate statistical analysis can pinpoint significant features corresponding to potential metabolites. nih.gov The high mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) systems, is crucial for confidently assigning elemental formulas to these metabolic products. emblasproject.orgnih.gov

Table 4: Potential Metabolites of Benactyzine Identifiable via HRMS

| Metabolite Type | Metabolic Reaction | Mass Change (from Parent) | Citation |

|---|---|---|---|

| Benactyzine N-Oxide | N-Oxidation | +16 Da | oup.comnih.gov |

| Hydroxylated Metabolite | Hydroxylation | +16 Da | oup.comnih.gov |

| N-Deethylated Metabolite | N-Dealkylation | -28 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. For N-oxides, MS/MS analysis reveals characteristic fragmentation pathways. A common and diagnostic fragmentation pathway for protonated N-oxides is the neutral loss of a hydroxyl radical (•OH) or the elimination of an oxygen atom, resulting in a prominent [M+H-O]+ fragment ion. researchgate.net Analyzing these specific fragments helps to confirm the presence of the N-oxide functional group and distinguish it from isomeric structures like hydroxylated metabolites. researchgate.netresearchgate.net Advanced techniques such as electron-activated dissociation (EAD) can provide even more detailed fragmentation to precisely determine the structure of novel compounds and their metabolites. nih.gov

Table 5: Characteristic MS/MS Fragmentations for Benactyzine N-Oxide

| Precursor Ion | Fragmentation Pathway | Product Ion | Significance | Citation |

|---|---|---|---|---|

| [M+H]⁺ | Neutral Loss of Oxygen | [M+H-O]⁺ | Characteristic of N-oxides, confirms the identity of the parent compound (Benactyzine). | researchgate.net |

| [M+H]⁺ | Neutral Loss of Hydroxyl Radical | [M+H-OH]⁺ | A common pathway for N-oxides, indicating the N→O functional group. | researchgate.net |

| [M+H]⁺ | Cleavage of Ester Linkage | Varies | Provides information about the core benzilic acid ester structure. | nih.gov |

LC-MS and GC-MS Coupling for Complex Mixture Analysis

The analysis of benactyzine N-oxide in complex mixtures, such as biological fluids or environmental samples, is effectively achieved through the coupling of chromatographic separation with mass spectrometric detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose, each offering distinct advantages. researchgate.netnih.govnih.gov

LC-MS/MS is particularly well-suited for the analysis of thermally labile and non-volatile compounds like N-oxides. oup.com This technique allows for direct analysis of crude sample extracts with minimal preparation, significantly reducing analysis time. nih.gov The use of deuterated internal standards can effectively compensate for matrix effects, ensuring accurate quantification. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry is considered a gold standard for the quantification of N-oxide metabolites. vulcanchem.com

GC-MS, while a robust technique for many analytes, presents challenges for the direct analysis of N-oxides due to their thermal instability. oup.com Derivatization is often required to convert the N-oxide into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net Despite this limitation, GC-MS provides excellent separation efficiency and is a valuable tool for identifying and quantifying various metabolites when appropriate sample preparation is employed. researchgate.netoup.com

The choice between LC-MS and GC-MS often depends on the specific analytical goals, the nature of the sample matrix, and the availability of instrumentation. For comprehensive metabolite profiling studies, the use of both techniques can provide complementary information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of benactyzine N-oxide. nih.govredalyc.org It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the benactyzine N-oxide molecule. rsc.org The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of unique carbon environments. While specific NMR data for benactyzine N-oxide is not extensively documented in publicly available literature, the principles of NMR spectroscopy allow for the prediction of its spectral features based on the known structure of benactyzine and the electronic effects of the N-oxide group. drugbank.comchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure of benactyzine N-oxide, especially for assigning signals that may be ambiguous in 1D spectra. nih.govslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It helps to establish the connectivity of proton networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. sdsu.eduyoutube.com This is essential for assigning carbon signals based on their attached protons.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation of benactyzine N-oxide. nih.govresearchgate.net

Spectroscopic Methods for N-Oxide Detection and Analysis

Spectroscopic methods are vital for the initial detection and ongoing analysis of benactyzine N-oxide, providing characteristic information about its functional groups and electronic structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule. google.com The N-oxide group in benactyzine N-oxide will exhibit a characteristic stretching vibration in the IR spectrum. This absorption band is a key indicator of the N-oxidation of the tertiary amine in the parent benactyzine molecule. While the exact frequency can vary depending on the molecular environment, it provides a distinct signature for the N-oxide functionality. beilstein-journals.org

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. lcms.cz The introduction of the N-oxide group to the benactyzine structure can cause a shift in the absorption maxima compared to the parent compound. mdpi.com This is due to the influence of the N-oxide group on the electronic distribution within the molecule. While UV-Vis spectroscopy is generally less specific than techniques like NMR or mass spectrometry, it can be a useful tool for preliminary analysis and for monitoring reactions involving benactyzine N-oxide. researchgate.net

Application of In Vitro Systems for Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in drug discovery and development for predicting a compound's behavior in the body. mdpi.com These assays typically involve incubating a test compound with liver subcellular fractions, such as microsomes or S9 fractions, to determine its rate of degradation. google.com This information is crucial for estimating key pharmacokinetic parameters like a compound's half-life and clearance. google.comif-pan.krakow.pl

For Benactyzine N-Oxide, while specific research is limited, its formation from the parent compound, Benactyzine, is understood to occur via enzymatic oxidation. vulcanchem.com The primary enzymes implicated in this N-oxidation are the Flavin-containing monooxygenases (FMOs), with FMO3 being a key contributor in the human liver. nih.govnih.gov The stability of Benactyzine N-Oxide itself within these metabolic systems is a key area of investigation. In vitro systems offer a controlled environment to study its potential for further metabolism or reversion back to the parent compound. hyphadiscovery.com

Use of Liver Microsomes and S9 Fractions

Liver microsomes are vesicular fragments of the endoplasmic reticulum and are rich in Phase I metabolic enzymes, including Cytochrome P450 (CYP) and FMO enzymes. mdpi.com They are a standard tool for assessing the metabolic stability of compounds. google.com The S9 fraction is the supernatant obtained from a liver homogenate after centrifugation at 9000g and contains both microsomal and cytosolic enzymes. wikipedia.org This allows for the study of both Phase I and Phase II metabolic reactions. wikipedia.orgnih.govxenotech.com

In the context of Benactyzine N-Oxide research, both liver microsomes and S9 fractions serve as critical in vitro models. Incubating Benactyzine N-Oxide with these fractions, fortified with necessary cofactors like NADPH for FMO and CYP enzymes, allows researchers to quantify its degradation over time. vulcanchem.com

Experimental Protocol Outline for Metabolic Stability Assessment:

A typical experimental setup to assess the metabolic stability of Benactyzine N-Oxide would involve the following steps:

Incubation: Benactyzine N-Oxide is incubated with human liver microsomes or S9 fractions at a specific concentration (e.g., 1 µM) and protein concentration (e.g., 0.5 mg/mL) in a buffered solution at 37°C.

Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system. For S9 fractions, cofactors for Phase II enzymes like UDPGA may also be included. xenotech.com

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins. if-pan.krakow.pl

Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of Benactyzine N-Oxide. if-pan.krakow.plmdpi.com

The rate of disappearance of the parent compound is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine (B159093) N-Oxidation in Human Liver Microsomes

| Parameter | Mean Value (n=35) | Standard Deviation | Range |

| Km (µM) | 64.0 | 17.0 | 28 - 102 |

| Vmax (nmol/mg protein/min) | 6.9 | 3.6 | 1.5 - 17.6 |

Data adapted from a study on benzydamine N-oxidation in human liver microsomes, which serves as a relevant model for FMO-mediated metabolism. nih.gov

Table 2: Kinetic Parameters for Benzydamine N-Oxidase Activity of Recombinant Human FMO Isoforms

| Enzyme Isoform | Apparent Km (µM) | Apparent Vmax (nmol/mg protein/min) |

| FMO1 | 23.6 | 40.8 |

| FMO3 | 40.4 | 29.1 |

| FMO5 | Not Determined | Negligible |

This table illustrates the contribution of different FMO isoforms to N-oxidation, based on data from benzydamine studies. nih.gov

Metabolic Soft Spot Analysis

For Benactyzine N-Oxide, a metabolic soft spot analysis would focus on identifying potential sites for further biotransformation. Given its structure, several metabolic pathways could be hypothesized:

Reduction: The N-oxide functional group itself can be a metabolic soft spot, susceptible to reduction back to the parent tertiary amine, Benactyzine. This retro-reduction is a known metabolic pathway for some N-oxides. hyphadiscovery.com

Hydroxylation: The ethyl groups on the nitrogen atom or the phenyl rings could be susceptible to hydroxylation by CYP enzymes.

Dealkylation: N-de-ethylation could occur, leading to the formation of a secondary amine.

Ester Hydrolysis: The ester linkage is a potential site for hydrolysis, which would yield benzilic acid and 2-(diethylamino)ethanol (B1670525) N-oxide. Benzylic acid is a known metabolite of the parent compound, Benactyzine. researchgate.net

The identification of these potential metabolites would be carried out using sensitive analytical techniques like LC-MS/MS. By comparing the mass spectra of the parent compound with those of the metabolites formed, the sites of metabolic modification can be deduced. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing high-purity Benactyzine N-Oxide, and how can its identity be confirmed experimentally?

- Benactyzine N-Oxide (CAS 42771-70-0) is typically synthesized via oxidation of the parent compound, benactyzine, using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid. Post-synthesis, identity confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Reference standards should be cross-referenced with databases like NIST Chemistry WebBook for spectral validation .

Q. What pharmacological assays are appropriate for preliminary evaluation of Benactyzine N-Oxide's activity compared to benactyzine?

- Comparative studies should employ receptor-binding assays (e.g., muscarinic acetylcholine receptor antagonism) and enzyme inhibition assays (e.g., butyrylcholinesterase activity, Ki determination). Dose-response curves and IC50 values can quantify potency differences. For instance, benactyzine hydrochloride exhibits a Ki of 0.010 mM for butyrylcholinesterase inhibition; analogous assays for the N-Oxide derivative would clarify metabolic or functional modifications .

Q. How can researchers ensure reproducibility in Benactyzine N-Oxide synthesis and characterization?

- Detailed experimental protocols (e.g., solvent systems, reaction temperatures, purification steps) must be documented. Analytical validation should follow ICH guidelines, including ≥95% purity via HPLC, and structural confirmation via tandem MS/MS and ¹H/¹³C NMR. Cross-laboratory validation and adherence to reference standards (e.g., LGC Standards) are critical .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported efficacy or toxicity profiles of Benactyzine N-Oxide across studies?

- Discrepancies may arise from variations in experimental models (e.g., cell lines vs. animal studies) or impurities. Mitigation strategies include:

- Controlled replication : Standardize assays (e.g., OECD guidelines for toxicity testing).

- Meta-analysis : Pool data from independent studies using statistical tools to identify confounding variables (e.g., dose, exposure duration).

- Impurity profiling : Use LC-MS/MS to detect trace contaminants that may influence results .

Q. How can structure-activity relationship (SAR) fingerprinting clarify the mutagenic potential of Benactyzine N-Oxide?

- Aromatic N-oxides are structural alerts for DNA reactivity. SAR fingerprinting involves substructure searches (e.g., quindioxin-like motifs) and in silico tools (e.g., Leadscope’s expert-rule models) to predict mutagenicity. Experimental validation via Ames tests (with/without metabolic activation) is essential. Evidence from proprietary datasets suggests subclass-specific risks, necessitating compound-specific assessment .

Q. What advanced analytical techniques enable quantification of Benactyzine N-Oxide in complex biological matrices?

- Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS provides sensitivity (LLOQ: 10 µg/kg) and minimizes manual clean-up. Key parameters:

- Column : C18 with 1.7 µm particles for high resolution.

- Ionization : Electrospray ionization (ESI) in positive mode.

- Validation : Calibration curves (r² > 0.99), precision (CV < 15%), and matrix effect evaluation (e.g., tea or plasma) .

Q. How do metabolic pathways of Benactyzine N-Oxide influence its pharmacokinetic and safety profiles?

- In vitro models (e.g., liver microsomes) can identify phase I/II metabolites via LC-HRMS. Comparative studies with benactyzine may reveal N-Oxide-specific pathways (e.g., cytochrome P450-mediated oxidation). In vivo pharmacokinetics (e.g., half-life, bioavailability) require rodent studies with serial blood sampling and tissue distribution analysis .

Q. What experimental designs optimize the detection of synergistic or antagonistic effects when Benactyzine N-Oxide is combined with other anticholinergics?

- Use factorial design experiments to test combinations (e.g., benactyzine N-Oxide + atropine). Endpoints:

- Efficacy : Seizure suppression in nerve agent-poisoned models (e.g., soman-exposed rats).

- Safety : Monitor over-atropinization (e.g., tachycardia, hyperthermia) via telemetry.

- Statistical analysis : Isobolograms or Chou-Talalay methods quantify synergy/antagonism .

Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables. Include raw data in supplementary materials with hyperlinked references .

- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments. Cite primary literature, not reviews, for reproducibility .

- Critical Appraisal : Use RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to evaluate sources, prioritizing peer-reviewed studies over non-specialist websites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.